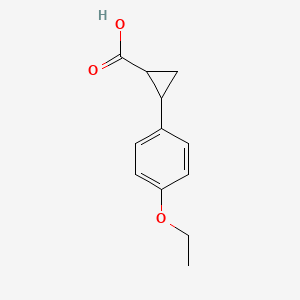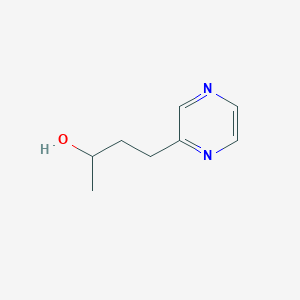
3-Neopentyldihydrofuran-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dimethylpropyl)oxolane-2,5-dione is an organic compound with the molecular formula C₉H₁₄O₃ It is a derivative of oxolane-2,5-dione, featuring a 2,2-dimethylpropyl group attached to the third carbon of the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 3-(2,2-dimethylpropyl)oxolane-2,5-dione may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
3-(2,2-dimethylpropyl)oxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the oxolane ring into a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxolane derivatives.
科学研究应用
3-(2,2-dimethylpropyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 3-(2,2-dimethylpropyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
Dioxolane: A heterocyclic acetal with a similar ring structure but different substituents.
Succinic anhydride: An anhydride with a similar oxolane-2,5-dione core but lacking the 2,2-dimethylpropyl group.
Uniqueness
3-(2,2-dimethylpropyl)oxolane-2,5-dione is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropyl)oxolane-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)5-6-4-7(10)12-8(6)11/h6H,4-5H2,1-3H3 |
InChI 键 |
GWXVNGUZBATINL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


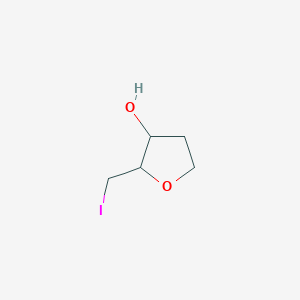
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
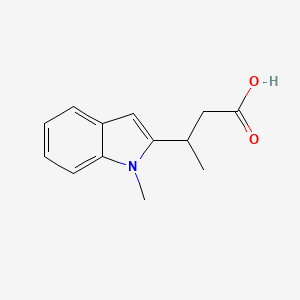
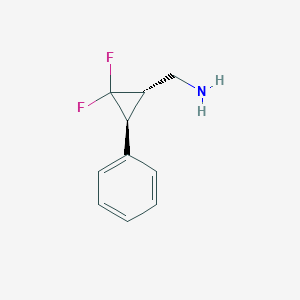
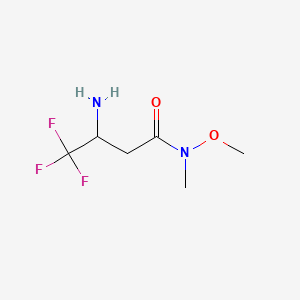
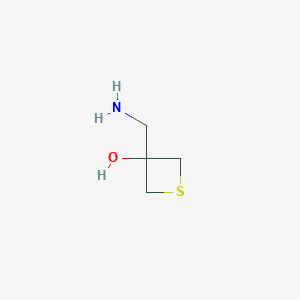
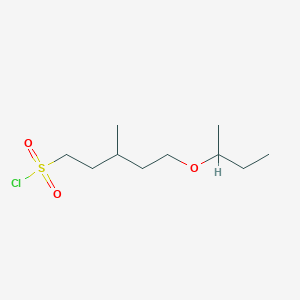
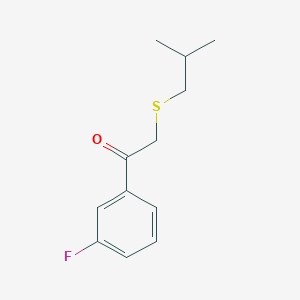
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)
